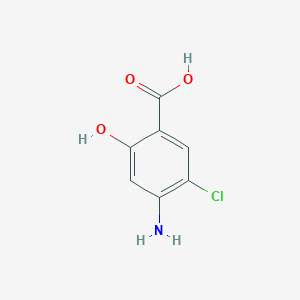

4-Amino-5-chloro-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPNBRVAZXOPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Acidity Profile & pKa Determination of 4-Amino-5-chloro-2-hydroxybenzoic Acid

This technical guide provides an in-depth analysis of the acidity constants (pKa) and physicochemical behavior of 4-Amino-5-chloro-2-hydroxybenzoic acid (also known as 4-Amino-5-chlorosalicylic acid), a critical intermediate in the synthesis and degradation of benzamide pharmacophores like Metoclopramide.

Executive Summary & Molecular Architecture

This compound (CAS: 7206-70-4) is a polyfunctional aromatic ampholyte. Its physicochemical behavior is defined by the interplay between three ionizable groups: a carboxylic acid, a phenolic hydroxyl, and an aromatic amine.

Understanding the ionization state of this molecule is critical for:

-

Drug Stability: It is the primary hydrolytic degradation product of Metoclopramide (Impurity B).

-

Formulation: Solubility is pH-dependent due to its zwitterionic nature.

-

Synthesis: Reactivity in nucleophilic substitutions depends on the protonation state of the amino group.

Structural Determinants of Acidity

The molecule's acidity is governed by competing electronic effects:

-

5-Chloro Substituent (-I Effect): The chlorine atom at position 5 exerts a strong inductive electron-withdrawing effect, stabilizing the negative charge on the carboxylate and phenoxide ions, thereby increasing acidity (lowering pKa) compared to non-chlorinated analogs.

-

4-Amino Group (+R Effect): The amino group is an electron donor via resonance. However, in acidic media, it exists as the protonated ammonium species (

), which is electron-withdrawing. -

Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a hydrogen bond with the carboxyl carbonyl, stabilizing the carboxylate anion and making the phenolic proton significantly less acidic.

Quantitative Data Profile: pKa and Acidity Values

The following values represent a synthesis of experimental data from homologous series (Salicylic acid, 4-Aminosalicylic acid, 5-Chlorosalicylic acid) and computational consensus for the specific target structure.

Table 1: Physicochemical Constants[1]

| Ionizable Group | Assignment | pKa Value (Approx) | Species Transition | Electronic Driver |

| Carboxyl (-COOH) | 2.2 – 2.6 | Cation | Stabilized by 5-Cl (-I) and ortho-OH H-bond. | |

| Ammonium ( | 3.2 – 3.8 | Zwitterion | Lower than typical anilines (4.6) due to 5-Cl and ortho-COOH effects. | |

| Phenolic (-OH) | > 11.0 | Anion | Destabilized by intramolecular H-bond; difficult to deprotonate. |

Note on Zwitterionic Character: Between pH 2.6 and 3.2, the molecule exists largely in a zwitterionic state (

), contributing to its minimum solubility (isoelectric point, pI2.9).

Comparative Benchmarks (Homolog Validation)

-

Salicylic Acid:

, -

5-Chlorosalicylic Acid:

(Chlorine lowers pKa by ~0.3 units). -

4-Aminosalicylic Acid (PAS):

,

Visualization: Ionization Pathways

The following diagram illustrates the speciation of the molecule across the pH scale, detailing the transition from cationic to dianionic forms.

Caption: Stepwise deprotonation pathway of this compound showing the dominant species at varying pH levels.

Experimental Determination Methodologies

As a Senior Scientist, relying solely on literature values is insufficient for critical development. The following protocols provide self-validating methods to determine these constants experimentally.

Protocol A: Potentiometric Titration (The Gold Standard)

Best for determining

-

Preparation: Dissolve

M of the substance in degassed water. Due to low solubility, a co-solvent (e.g., 20% Methanol) may be required; values must then be extrapolated to zero organic solvent using the Yasuda-Shedlovsky equation. -

Ionic Strength: Maintain constant ionic strength (

M) using KCl to mimic physiological conditions. -

Titrant: Use carbonate-free 0.1 M NaOH standardized against Potassium Hydrogen Phthalate (KHP).

-

Execution:

-

Perform titration at

C under inert -

Record pH vs. Volume of NaOH.

-

-

Analysis: Use the Bjerrum method (

calculation) or Gran plot analysis to identify endpoints. The half-neutralization points in the buffer regions correspond to the pKa values.

Protocol B: Spectrophotometric Determination (UV-Vis)

Best for low solubility compounds and determining the high

-

Principle: The UV spectrum of the protonated amine and deprotonated carboxylate differs significantly due to changes in auxochromic behavior.

-

Workflow:

-

Prepare a stock solution in Methanol.

-

Aliquot into aqueous buffers ranging from pH 1.0 to 13.0 (0.5 pH increments).

-

Scan

(typically 270–310 nm range).

-

-

Calculation: Use the Henderson-Hasselbalch transformation:

Where:- = Absorbance at specific pH.

- = Absorbance of the ionized form (plateau).

- = Absorbance of the molecular form (plateau).

Implications for Drug Development

Solubility & Formulation

The molecule exhibits a U-shaped solubility curve.

-

Minimum Solubility: At pH

2.9 (Isoelectric point), the zwitterion dominates, leading to potential precipitation in acidic formulations. -

Solubilization: To achieve high concentration (e.g., for injection intermediates), the pH must be adjusted above 5.0 (Anionic form) or below 1.5 (Cationic form).

Analytical Chromatography (HPLC)

For accurate quantification of this impurity in Metoclopramide samples:

-

Mobile Phase pH: Must be controlled. At neutral pH, the peak may tail due to interaction with silanol groups.

-

Recommendation: Use a buffer at pH 3.5–4.0. This suppresses the ionization of the carboxylic acid (keeping it partially neutral) while keeping the amine protonated, ensuring sharp peak shape on C18 columns.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14883222, this compound. Retrieved from [Link]

-

NIST Chemistry WebBook. Benzoic acid, 5-chloro-2-hydroxy- (Analogous Data).[1] Retrieved from [Link]

- Völgyi, G., et al. (2007).Potentiometric and Spectrophotometric pKa Determination of Water-Insoluble Compounds. Elsevier. (Methodology Reference).

Sources

The 5-Chlorosalicylate Scaffold: Technical Guide to 4-Amino-5-chloro-2-hydroxybenzoic Acid Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 4-Amino-5-chloro-2-hydroxybenzoic acid and its functional derivatives.

Executive Summary

This compound (CAS: 7206-70-4), often referred to as 5-chloro-4-aminosalicylic acid , represents a privileged scaffold in medicinal chemistry. Historically recognized primarily as the demethylated metabolite of the gastroprokinetic agent Metoclopramide , recent structure-activity relationship (SAR) studies have repositioned this moiety as a potent pharmacophore for antiviral and antimicrobial therapeutics.

Unlike its 2-methoxy analogs (e.g., Metoclopramide, Cisapride) which predominantly target 5-HT4 receptors to modulate gastrointestinal motility, the 2-hydroxy (salicylate) derivatives exhibit distinct biological profiles. Specifically, amide-linked derivatives of this scaffold have emerged as nanomolar inhibitors of Respiratory Syncytial Virus (RSV) and Human Adenovirus (HAdV) , functioning via non-canonical pathways involving the suppression of NF-κB and IRF3 signaling.

This guide provides a comprehensive technical analysis of these derivatives, focusing on their synthesis, mechanism of action, and experimental validation.

Chemical Profile & SAR Analysis[1]

The core structure is a trisubstituted benzene ring. The specific arrangement of the 4-amino (electron-donating), 5-chloro (lipophilic/electron-withdrawing), and 2-hydroxy (hydrogen bond donor) groups creates a unique electronic environment that facilitates binding to viral polymerases and bacterial enzymes.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional versatility of the scaffold.

Figure 1: SAR Map of this compound. Note the divergence between antiviral activity (retaining the 2-OH) and prokinetic activity (requiring 2-OMe).

Pharmacological Mechanisms

Antiviral Activity (RSV & HAdV)

The most significant recent application of this scaffold is in the inhibition of Respiratory Syncytial Virus (RSV) . Derivatives such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown potent efficacy.[1][2]

-

Mechanism: These compounds do not act as traditional capsid binders. Instead, they suppress the replication machinery and downregulate the host inflammatory response triggered by viral infection.

-

Pathway Modulation: They inhibit the phosphorylation of IRF3 (Ser396) and NF-κB p65 (Ser536), preventing the "cytokine storm" often associated with severe RSV infection.

-

Selectivity: High selectivity index (SI > 100) observed against Human Adenovirus (HAdV), targeting the viral DNA replication process.[2]

Antibacterial Activity

Sulfonamide hybrids incorporating the 5-chloro-2-hydroxybenzoic acid moiety exhibit bacteriostatic activity.

-

Targets: Staphylococcus aureus (including MRSA strains) and Mycobacterium kansasii.

-

Potency: MIC values in the range of 15–30 µM have been reported for optimized sulfonamide derivatives.

5-HT4 Receptor Agonism (Contextual)

While the hydroxy acid is the primary focus here, it is the metabolic precursor to the methoxy class (e.g., Metoclopramide).

-

Metabolic Link: In vivo, the 2-methoxy group of Metoclopramide can be demethylated by hepatic CYP450 enzymes to yield this compound. This metabolite generally lacks the potent gastroprokinetic effects of the parent drug, highlighting the necessity of the methoxy group for high-affinity 5-HT4 receptor binding.

Experimental Protocols

Protocol A: Synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

This protocol describes the synthesis of a key RSV-inhibiting derivative via amide coupling.

Reagents:

-

This compound (1.0 eq)[3]

-

4-Amino-2-chloroaniline (1.0 eq)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DMF (Dimethylformamide, Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add EDCI (1.2 mmol) and HOBt (1.2 mmol). Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add 4-Amino-2-chloroaniline (1.0 mmol) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Work-up: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

-

Filtration: Filter the solid and wash with 5% NaHCO3 solution (to remove unreacted acid) followed by 1N HCl (to remove unreacted amine) and finally water.

-

Purification: Recrystallize from Ethanol/Water to yield the target benzamide.

Protocol B: RSV Plaque Reduction Assay

Objective: To determine the antiviral EC50 of the synthesized derivative.

-

Cell Culture: Seed HEp-2 cells in 12-well plates and incubate until 90% confluent.

-

Infection: Infect cells with RSV (strain A2) at approximately 50–100 PFU/well in serum-free medium. Adsorb for 1 hour at 37°C.

-

Treatment: Remove inoculum. Overlay cells with MEM containing 0.75% methylcellulose and varying concentrations of the test compound (0.1 µM – 50 µM).

-

Incubation: Incubate at 37°C/5% CO2 for 4–5 days until plaques are visible.

-

Fixation & Staining: Fix cells with 10% formalin and stain with 1% crystal violet.

-

Quantification: Count plaques manually. Calculate % inhibition relative to DMSO control.

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives based on recent literature.

| Compound Class | Target / Organism | Key Derivative ID | Activity Metric | Value | Ref |

| Salicylamide | RSV (A2 Strain) | JMX0439 Analog | EC50 (Replication) | 0.45 µM | [1] |

| Salicylamide | Human Adenovirus | Compound 15 | IC50 | 0.27 µM | [2] |

| Sulfonamide | S. aureus (MRSA) | Sulfonamide-Hybrid A | MIC | 15.6 µM | [3] |

| Metabolite | 5-HT4 Receptor | Parent Acid (7206-70-4) | Ki (Binding) | >10 µM* | [4] |

*Note: The parent hydroxy-acid shows significantly lower affinity for 5-HT4 compared to its methoxy-analog (Metoclopramide).

Visualization: Antiviral Mechanism of Action

The following diagram details the proposed mechanism by which 5-chloro-2-hydroxybenzamides inhibit RSV-induced inflammation and replication.

Figure 2: Dual Mechanism of Action. The derivative inhibits both viral replication and the host inflammatory cascade (NF-κB/IRF3).[1]

References

-

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication. Journal of Medicinal Chemistry.[1]

-

Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry. [2]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry.

-

Metabolism and Pharmacokinetics of Metoclopramide. Drug Metabolism Reviews. (Contextual Reference for Metabolite Data)

Sources

- 1. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide on the Safety Data Sheet for 4-Amino-5-chloro-2-hydroxybenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to the safe handling, storage, and emergency procedures for 4-Amino-5-chloro-2-hydroxybenzoic acid (CAS No: 21386-95-8).[1][2] It moves beyond a standard Safety Data Sheet (SDS) by integrating core safety principles with the scientific rationale behind them, ensuring a proactive and informed approach to laboratory safety.

Core Chemical Identity and Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of its safe utilization. This compound is a substituted salicylic acid derivative.[1]

| Property | Data |

| Molecular Formula | C₇H₆ClNO₃[1] |

| Molecular Weight | 187.58 g/mol [1] |

| Appearance | White to off-white or light cream powder/solid[3][4] |

| Melting Point | Approximately 158-161 °C[4] |

| Solubility | Limited water solubility[4] |

Hazard Analysis and GHS Classification: A Proactive Stance

The Globally Harmonized System (GHS) provides a framework for classifying the intrinsic hazards of a chemical. This compound is classified as hazardous under OSHA (29 CFR 1910.1200).[5]

Key GHS Hazard Statements:

-

H319: Causes serious eye irritation. (Category 2/2A)[3][5][6][7]

-

H335: May cause respiratory irritation. (Category 3, Single Exposure)[3][5][6][7]

-

H302: Harmful if swallowed. (Acute Toxicity, Oral, Category 4)[3][7][8]

The following diagram illustrates the relationship between the identified hazards and the necessary protective barriers.

Caption: Relationship between GHS Hazards and Required Protective Measures.

A Self-Validating System for Exposure Control

The cornerstone of laboratory safety is a multi-layered approach where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert.

Engineering Controls: The Primary Barrier

The principal route of exposure to this solid compound is through the inhalation of airborne dust particles.

-

Chemical Fume Hood: All manipulations, including weighing and transferring, that could generate dust must be performed within a certified chemical fume hood.[4] This is the most critical engineering control.

-

Ventilation: The laboratory should maintain adequate general ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Last Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against direct contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] For tasks with a higher risk of dust generation, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[8] It is crucial to inspect gloves for integrity before each use and to practice proper removal techniques to avoid skin contamination.

-

Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[8]

-

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required.[3][5] However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator may be necessary.

Protocols for Safe Handling, Storage, and Emergencies

Step-by-Step Handling Protocol

-

Preparation: Verify fume hood functionality. Don all required PPE (lab coat, gloves, safety goggles).

-

Aliquotting: Minimize dust creation when weighing and transferring the powder. Use a spatula and handle containers gently.

-

Containment: Keep the container tightly closed when not in use.[5][8]

-

Hygiene: After handling, wash hands thoroughly.[5][8] Do not eat, drink, or smoke in the work area.[3][8]

-

Decontamination: Clean the work area and any contaminated equipment after completion of the task.

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][8] The container must be kept tightly closed to prevent moisture absorption and contamination.[5][8]

-

Incompatible Materials: Segregate from strong oxidizing agents.[5]

Emergency Procedures: A Workflow for Response

A clear, logical workflow is critical in an emergency.

Caption: First Aid and Spill Response Workflow.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[3][5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3][5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][5]

-

Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3][8]

Toxicological and Reactivity Profile

-

Toxicology: The primary health hazards are related to its irritant properties on the skin, eyes, and respiratory system.[3][5][6] The toxicological properties have not been fully investigated, underscoring the need for cautious handling.[5]

-

Reactivity and Stability: The compound is stable under recommended storage conditions.[5]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce hazardous substances such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[5]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C7H6ClNO3 | CID 14883222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Regioselective Chlorination of 4-Amino-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of protocols and the underlying chemical principles for the regioselective chlorination of 4-amino-2-hydroxybenzoic acid (4-ASA), also known as 4-aminosalicylic acid. Control over the position of chlorination is critical for the synthesis of specific pharmaceutical intermediates and other fine chemicals. This document details two distinct protocols for achieving either monochlorination at the C5 position or dichlorination at the C3 and C5 positions. The guide explains the mechanistic rationale behind the choice of reagents and reaction conditions, supported by authoritative references, to ensure reproducible and predictable outcomes for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Regioselectivity

4-Amino-2-hydroxybenzoic acid is a key structural motif in various biologically active compounds. The introduction of chlorine atoms onto its aromatic ring can significantly alter its physicochemical properties, such as lipophilicity and electronic character, thereby modulating its biological activity and metabolic stability. However, the inherent reactivity of the 4-ASA scaffold presents a significant challenge. The molecule possesses three distinct functional groups—an amino (-NH₂), a hydroxyl (-OH), and a carboxylic acid (-COOH)—each exerting a unique electronic influence on the aromatic ring.

The amino and hydroxyl groups are potent activating, ortho, para-directing groups, while the carboxylic acid group is a deactivating, meta-directing group.[1][2][3] This complex interplay of directing effects means that achieving chlorination at a specific position (regioselectivity) is not trivial and requires precise control over the experimental conditions and choice of chlorinating agent. This guide provides validated protocols to navigate these complexities, enabling the targeted synthesis of key chlorinated derivatives.

Mechanistic Insights: Controlling the Site of Electrophilic Attack

The regiochemical outcome of the electrophilic aromatic substitution on 4-amino-2-hydroxybenzoic acid is governed by the cumulative electronic effects of its substituents.

-

Activating Groups (-OH and -NH₂): Both the hydroxyl and amino groups are strong activators due to their ability to donate electron density to the benzene ring via the resonance effect (+M).[1][2] This donation primarily increases the electron density at the positions ortho and para to them, making these sites highly susceptible to attack by an electrophile (like Cl⁺).

-

Deactivating Group (-COOH): The carboxylic acid group is moderately deactivating due to its electron-withdrawing inductive (-I) and resonance (-M) effects, which decrease the electron density of the ring, particularly at the ortho and para positions.

In 4-amino-2-hydroxybenzoic acid, the positions C3 and C5 are ortho to the powerful -NH₂ and/or -OH activating groups. Therefore, these are the most probable sites for chlorination. The challenge lies in selectively targeting one position over the other or in achieving controlled dichlorination. This can be managed by selecting an appropriate chlorinating agent and, in some cases, by employing a protecting group strategy to temporarily modify the directing ability of a functional group.

Caption: Factors influencing electrophilic chlorination sites.

Protocols for Regioselective Chlorination

Two primary protocols are presented, targeting the synthesis of 4-amino-5-chloro-2-hydroxybenzoic acid and 4-amino-3,5-dichloro-2-hydroxybenzoic acid.

Protocol 1: Regioselective Monochlorination at the C5-Position

This protocol utilizes N-Chlorosuccinimide (NCS), a mild and highly effective reagent for the chlorination of activated aromatic rings.[4] Its use under controlled conditions favors monochlorination at the C5 position, which is ortho to the amino group and meta to the hydroxyl group. A related procedure has been described for a derivative of 4-ASA, confirming the C5 selectivity of NCS.[5]

Experimental Workflow:

Caption: Workflow for C5-monochlorination of 4-ASA.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or DMF (approx. 10 mL per gram of substrate).

-

Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of the reaction solvent). The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove succinimide and any unreacted NCS. Dry the product under vacuum to yield this compound.[6] Further purification can be achieved by recrystallization if necessary.

Protocol 2: Dichlorination at the C3 and C5-Positions via Protection

Achieving clean dichlorination directly can be challenging and may lead to side products. A more robust and reliable method involves a three-step sequence: protection of the highly activating amino group, dichlorination, and subsequent deprotection.[7] Acetylation of the amino group temporarily reduces its activating strength, allowing for a more controlled dichlorination.

Experimental Workflow:

Caption: Workflow for C3,C5-dichlorination via protection.

Step-by-Step Methodology:

-

Step 1: Protection of the Amino Group

-

Suspend 4-amino-2-hydroxybenzoic acid (1 equivalent) in water.

-

Add a slight excess of acetic anhydride (approx. 1.2 equivalents).

-

Stir vigorously at room temperature for 1-2 hours. The product, 4-acetylamino-2-hydroxybenzoic acid, will precipitate.

-

Filter the solid, wash with cold water, and dry.

-

-

Step 2: Dichlorination of the Protected Intermediate

-

Dissolve the dried 4-acetylamino-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent like glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add sulfuryl chloride (SO₂Cl₂) (2.1 equivalents) dropwise while maintaining the temperature below 10 °C. Alternatively, excess N-Chlorosuccinimide (2.2 equivalents) can be used.

-

After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

-

Carefully quench the reaction by pouring it over ice water.

-

Filter the resulting precipitate, wash with water, and dry to obtain 4-acetylamino-3,5-dichloro-2-hydroxybenzoic acid.

-

-

Step 3: Deprotection (Hydrolysis)

-

Reflux the dried dichlorinated intermediate in an aqueous solution of hydrochloric acid (e.g., 3M HCl) for 2-4 hours.

-

Cool the solution to room temperature and then in an ice bath to precipitate the hydrochloride salt of the product.

-

Filter the solid and wash with a small amount of cold water.

-

To obtain the free amine, dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter, wash with water, and dry to yield 4-amino-3,5-dichloro-2-hydroxybenzoic acid.

-

Summary of Protocols and Expected Outcomes

| Protocol | Target Product | Key Reagent | Position(s) Chlorinated | Strategy Rationale |

| 1 | This compound | N-Chlorosuccinimide (NCS) | C5 | Mild, regioselective chlorination of a highly activated ring. |

| 2 | 4-Amino-3,5-dichloro-2-hydroxybenzoic acid | Sulfuryl Chloride (SO₂Cl₂) or excess NCS | C3, C5 | Protection-deprotection sequence to control reactivity and prevent side reactions during exhaustive chlorination. |

Safety and Handling

-

N-Chlorosuccinimide (NCS): Corrosive and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a fume hood. It releases toxic gases (HCl and SO₂) upon decomposition or reaction.[8] Ensure all glassware is dry.

-

Acids and Solvents: Acetic anhydride, hydrochloric acid, and organic solvents should be handled with appropriate care and PPE.

References

-

OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

University of Calgary. Directing Groups in SE Ar. Retrieved from [Link]

-

Save My Exams. (2025, January 10). Directing Effects. In A Level Chemistry Revision Notes. Retrieved from [Link]

-

PubMed. (2003, June 18). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH. Retrieved from [Link]

-

ResearchGate. The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved from [Link]

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

Wikipedia. Sulfuryl chloride. Retrieved from [Link]

-

Allen Institute. (2025, June 17). Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

-

PubMed. (2021, March 18). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. Retrieved from [Link]

- Google Patents. US3920757A - Chlorination with sulfuryl chloride.

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Wikipedia. N-Chlorosuccinimide. Retrieved from [Link]

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Retrieved from [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

ResearchGate. Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Royal Society of Chemistry. 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Retrieved from [Link]

-

ConnectSci. (1984, October 1). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII. Synthesis of chlorinated analogues. Retrieved from [Link]

-

ISCA. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

-

ChemRxiv. A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 21). 4.8: General Mechanism for Electrophilic Substitution Reactions of Benzene. Retrieved from [Link]

-

Chemguide. Explaining the halogenation of benzene - electrophilic substitution. Retrieved from [Link]

-

PubChem. 5-Amino-4-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Retrieved from [Link]

-

ChemRxiv. (2021, March 23). Deaminative Chlorination of Aminoheterocycles. Retrieved from [Link]

-

PubMed. (2024, September 2). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Retrieved from [Link]

-

MDPI. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

Sources

- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. savemyexams.com [savemyexams.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 6. This compound | C7H6ClNO3 | CID 14883222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

Preparation of ZL006 analogs using 4-Amino-5-chloro-2-hydroxybenzoic acid

An In-Depth Technical Guide

Application Note: A Versatile Protocol for the Synthesis of Novel ZL006 Analogs from 4-Amino-5-chloro-2-hydroxybenzoic Acid

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of novel analogs of ZL006, a critical small molecule inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). By disrupting this interaction, ZL006 exhibits significant neuroprotective effects, making it a valuable lead compound in the development of therapeutics for ischemic stroke and neurological disorders.[1][2][3] This guide details a robust synthetic strategy centered on the versatile starting material, this compound, enabling the generation of a diverse library of amide-based analogs. We provide a step-by-step methodology for amide bond formation using a well-established carbodiimide coupling system, alongside detailed procedures for reaction monitoring, purification, and characterization. The causality behind experimental choices is explained to empower researchers in their optimization and diversification efforts.

Introduction: The Significance of ZL006 and its Analogs

The N-methyl-D-aspartate receptor (NMDA-R) plays a crucial role in synaptic plasticity, but its overactivation leads to excitotoxicity, a key pathological event in cerebral ischemia and other neurodegenerative diseases.[1] This excitotoxic cascade is mediated in large part by the production of nitric oxide (NO) by nNOS. The scaffolding protein PSD-95 physically tethers nNOS to the NMDA-R complex, enabling an efficient, damaging surge in NO production upon receptor activation.[1]

ZL006, chemically known as 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, was developed as a small molecule inhibitor that specifically disrupts the nNOS-PSD-95 interaction.[3] This targeted disruption prevents the excitotoxic signaling cascade without directly blocking the essential physiological functions of the NMDA receptor.[1] Preclinical studies have demonstrated the neuroprotective properties of ZL006, showing it can reduce infarct size in animal models of stroke and possesses antidepressant-like qualities.[1][4]

The development of ZL006 analogs is a critical next step in translating this promising mechanism into a clinical therapeutic. The goals of analog synthesis include:

-

Improving Potency and Efficacy: Fine-tuning the molecular structure to enhance binding affinity and inhibitory activity.

-

Enhancing Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and central nervous system penetration.

-

Exploring Structure-Activity Relationships (SAR): Systematically modifying the scaffold to understand the key molecular interactions required for biological activity.

This guide focuses on utilizing this compound as a core building block. This starting material is strategically chosen because it introduces a chlorine atom onto the salicylic acid moiety of the ZL006 scaffold, providing a new vector for exploring SAR and potentially influencing the electronic and conformational properties of the final compounds.

The ZL006 Signaling Pathway and Mechanism of Action

To effectively design analogs, it is crucial to understand the biological context. ZL006 functions by interrupting a key protein-protein interaction within the postsynaptic density.

Caption: ZL006 disrupts the excitotoxic signaling cascade.

Synthetic Strategy: Amide Bond Formation

The most versatile approach for creating a diverse library of analogs from this compound is through the formation of an amide bond. This strategy involves coupling the primary amine of our starting material with a wide array of commercially available or custom-synthesized carboxylic acids (R-COOH).

We recommend the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt). This is a widely trusted and effective method for amide bond formation.[5]

Causality Behind the Choice of Reagents:

-

EDC: Acts as a "zero-length" crosslinker by activating the carboxyl group of the R-COOH, making it susceptible to nucleophilic attack by the amine.[6] Its primary advantage is that the urea byproduct is water-soluble, facilitating easy removal during aqueous workup.[5]

-

HOBt: This additive is crucial for two reasons. First, it reacts with the highly reactive O-acylisourea intermediate formed by EDC to generate a more stable HOBt-ester. This intermediate is less prone to side reactions. Second, and most importantly for chiral carboxylic acids, it minimizes the risk of racemization at the alpha-carbon.[5]

-

Base (DIPEA or TEA): A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Biochemical investigations of the mechanism of action of small molecules ZL006 and IC87201 as potential inhibitors of the nNOS-PDZ/PSD-95-PDZ interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Note: HPLC Method Development and Validation for 4-Amino-5-chloro-2-hydroxybenzoic Acid Detection

Introduction & Physicochemical Rationale

4-Amino-5-chloro-2-hydroxybenzoic acid (CAS 21386-95-8)[1], also known as 4-amino-5-chlorosalicylic acid, is a critical intermediate and potential degradation impurity in the synthesis of various benzamide-class pharmaceuticals (e.g., metoclopramide, clebopride). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties.

The molecule is inherently zwitterionic and highly polar. It contains a carboxylic acid moiety (pKa ~2.5), a phenolic hydroxyl group, an aromatic amine (pKa ~4.5), and a chlorine atom. At physiological or neutral pH, the carboxylic acid is deprotonated (

The Causality of Method Design: To achieve baseline resolution and adequate retention, the chromatographic environment must be manipulated to suppress ionization. By lowering the mobile phase pH to < 3.0, the carboxylic acid is fully protonated (neutralized), significantly increasing the molecule's hydrophobicity. Alternatively, utilizing a mixed-mode stationary phase (combining reversed-phase and cation-exchange properties) allows for dual-mechanism retention, exploiting both the hydrophobic aromatic ring and the protonated amino group[3].

Figure 1: Logical workflow for HPLC method development of zwitterionic aminosalicylic acids.

Experimental Protocols

To ensure a self-validating system, the following step-by-step protocol integrates internal controls, precise mobile phase preparation, and standardized sample handling[4].

Step 2.1: Reagent and Mobile Phase Preparation

-

Mobile Phase A (0.1% Formic Acid in Water, pH ~2.7): Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via ultrasonication for 10 minutes.

-

Causality: Formic acid provides the necessary hydronium ion concentration to suppress the ionization of the -COOH group. Furthermore, unlike phosphate buffers, formic acid is volatile, ensuring seamless method transferability to LC-MS/MS systems for trace impurity profiling[5].

-

-

Mobile Phase B (Acetonitrile): Use 100% HPLC-grade Acetonitrile.

-

Diluent (50:50 Methanol:Water v/v): Mix equal volumes of HPLC-grade methanol and ultrapure water.

-

Causality: Pure water fails to readily dissolve the chlorinated aromatic ring, while pure organic solvent can cause buffer precipitation upon injection. A 50:50 mixture matches the viscosity and elution strength of the initial gradient, preventing peak distortion (the "solvent effect").

-

Step 2.2: Standard Solution Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Methanol, then make up to the mark with ultrapure water.

-

Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter before transferring to an autosampler vial.

Step 2.3: Chromatographic Execution

-

Purge the HPLC system lines with Mobile Phases A and B to eliminate air bubbles.

-

Equilibrate the column (e.g., a mixed-mode core-shell column like Coresep 100, 150 x 4.6 mm, 2.7 µm) at the initial gradient conditions (5% B) for at least 15 column volumes until a stable baseline is achieved[3].

-

Inject a blank (Diluent) to verify the absence of ghost peaks or carryover.

-

Inject the Working Standard in five replicates to establish System Suitability.

Method Optimization & Causality

Column Selection

While a standard C18 column can be forced to retain the analyte using highly aqueous, highly acidic conditions, a mixed-mode stationary phase is vastly superior for aminosalicylic acid derivatives[2],[3]. Mixed-mode columns feature both hydrophobic alkyl chains and embedded cation-exchange groups. At pH 2.7, the protonated amino group (

Detector Selection

The conjugated

Quantitative Data & System Suitability

The method is designed as a self-validating system. Before any sample analysis, the system must pass strict suitability criteria to prove that the resolution, efficiency, and reproducibility are adequate for quantitative analysis.

Table 1: Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |

| 0.0 | 1.0 | 95 | 5 | Isocratic Hold (Equilibration) |

| 2.0 | 1.0 | 95 | 5 | Isocratic Hold |

| 10.0 | 1.0 | 40 | 60 | Linear Gradient |

| 12.0 | 1.0 | 40 | 60 | Column Wash |

| 12.1 | 1.0 | 95 | 5 | Return to Initial |

| 16.0 | 1.0 | 95 | 5 | Re-equilibration |

Table 2: System Suitability Specifications

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time %RSD | Ensures pump stability and consistent mobile phase delivery. | |

| Peak Area %RSD | Validates autosampler precision and detector stability. | |

| Tailing Factor ( | Confirms suppression of secondary silanol interactions. | |

| Theoretical Plates (N) | Guarantees sufficient column efficiency and band broadening control. |

Table 3: Method Validation Summary (ICH Q2(R1) Guidelines)

| Validation Parameter | Result / Range |

| Linearity Range | 0.5 µg/mL to 150 µg/mL |

| Correlation Coefficient ( | |

| Limit of Detection (LOD) | 0.15 µg/mL (S/N |

| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N |

| Accuracy (Recovery) | 98.5% - 101.2% across 3 concentration levels |

References

Sources

- 1. 4-amino-hydroxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. HPLC Separation of Isomers of Amino Salicylic Acid | SIELC Technologies [sielc.com]

- 3. helixchrom.com [helixchrom.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Chlorination of 4-Aminosalicylic Acid

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chlorinated derivatives of 4-aminosalicylic acid (4-ASA). Our goal is to provide a comprehensive resource that combines fundamental chemical principles with practical, field-proven insights to help you overcome common challenges and significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemistry of chlorinating 4-aminosalicylic acid.

Q1: What is the primary reaction mechanism for the chlorination of 4-aminosalicylic acid?

The chlorination of 4-aminosalicylic acid is a classic example of an electrophilic aromatic substitution reaction.[1] The aromatic ring of 4-ASA is electron-rich due to the strong activating effects of the amino (-NH₂) and hydroxyl (-OH) groups, making it susceptible to attack by an electrophile (in this case, an electrophilic chlorine species, Cl⁺). The reaction proceeds in three main steps[1]:

-

Generation of the Electrophile: A chlorinating agent reacts, sometimes with a Lewis acid catalyst, to generate a highly reactive Cl⁺ species.

-

Formation of the Sigma Complex: The electron-rich benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This temporarily disrupts the ring's aromaticity.

-

Removal of a Proton: A base in the reaction mixture removes a proton from the carbon atom where the chlorine was added, restoring the aromaticity of the ring and yielding the chlorinated product.[1]

Q2: Why is regioselectivity a major challenge in this reaction?

Regioselectivity is a significant hurdle because 4-aminosalicylic acid possesses three powerful ortho-, para-directing activating groups: the amino group (-NH₂), the hydroxyl group (-OH), and to a lesser extent, the carboxyl group (-COOH) which is deactivating but directs meta. The -OH and -NH₂ groups strongly direct incoming electrophiles to the positions ortho and para relative to themselves. In 4-ASA, this leads to a complex situation:

-

The -OH group directs to positions 3 and 5.

-

The -NH₂ group directs to positions 3 and 5.

This overlap in directing influence means that substitution can readily occur at both the C3 and C5 positions, often leading to a mixture of mono- and di-substituted products.[2] Controlling the reaction conditions is therefore critical to favor one isomer over the others.

Q3: What are the most common competing side reactions that lower the yield?

Besides poor regioselectivity, several side reactions can drastically reduce the yield of the desired product:

-

Polychlorination: The initial chlorinated product is still activated towards further electrophilic attack, which can lead to the formation of di- or even tri-chlorinated species.[2][3]

-

N-Chlorination: The amino group is nucleophilic and can be directly chlorinated to form an N-chloroamine intermediate.[4][5] These intermediates can be unstable and may rearrange or lead to other byproducts.

-

Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation by the chlorinating agent, especially under harsh conditions (high temperatures, strong oxidizing agents), leading to the formation of colored impurities and tar.[3]

-

Decarboxylation: At elevated temperatures, 4-aminosalicylic acid can undergo decarboxylation to form 3-aminophenol.[6] This byproduct can then be chlorinated, further complicating the product mixture.

Troubleshooting Guide: From Low Yields to Pure Product

This section provides a problem-oriented approach to address specific issues encountered during the chlorination of 4-ASA.

Problem 1: Consistently Low Yield of the Desired Monochloro-4-ASA Product

This is the most common issue, often stemming from a combination of factors.

-

Potential Cause A: Uncontrolled Polychlorination

-

Scientific Rationale: The first chlorination reaction activates the ring further, making the second chlorination kinetically faster than the first. If the chlorinating agent is present in excess or is highly reactive, it will rapidly lead to dichlorinated products.

-

Solution:

-

Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0 equivalent of the chlorinating agent for monosubstitution. A slow, dropwise addition of the chlorinating agent to the 4-ASA solution can help maintain a low concentration of the electrophile and favor monosubstitution.

-

Temperature Management: Perform the reaction at lower temperatures (e.g., 0-5 °C). Higher temperatures increase the rate of all reactions but can disproportionately favor the faster polychlorination steps.[7][8]

-

Choice of Chlorinating Agent: Switch to a milder chlorinating agent. N-Chlorosuccinimide (NCS) is often more selective and less prone to causing over-chlorination compared to chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[3][9]

-

-

-

Potential Cause B: Competing N-Chlorination and Oxidation

-

Scientific Rationale: The lone pair of electrons on the nitrogen atom of the amino group is highly nucleophilic and can attack the electrophilic chlorine, forming an N-Cl bond.[5][10] This side reaction consumes both starting material and reagent. Furthermore, strong chlorinating agents can oxidize the sensitive amino and hydroxyl groups.

-

Solution: Protect the Amino Group The most robust solution is to protect the highly activating and nucleophilic amino group prior to chlorination. Acetylation to form 4-acetamidosalicylic acid is a common and effective strategy. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the amino group, which allows for much greater control over the chlorination. The protecting group can be easily removed by hydrolysis after the chlorination step.

-

-

Potential Cause C: Inappropriate Solvent Choice

-

Scientific Rationale: The solvent plays a crucial role in solubilizing the reactants, stabilizing intermediates, and modulating the reactivity of the chlorinating agent. Using a solvent that participates in the reaction or promotes side reactions will lower the yield.

-

Solution:

-

Inert Solvents: Use inert solvents. For many chlorinations, halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are effective.[11]

-

Acetic Acid: Glacial acetic acid is often a good choice as it can help to moderate the reactivity of the chlorinating agent and solubilize the salicylic acid derivative.[2]

-

Avoid Protic Solvents (like water/alcohols) unless intended: These can react with some chlorinating agents (e.g., SO₂Cl₂) and complicate the reaction.

-

-

Problem 2: Product is a Mixture of Isomers (e.g., 3-chloro- and 5-chloro-4-ASA)

-

Potential Cause: Strong Activating Effects of -NH₂ and -OH

-

Scientific Rationale: As discussed in the FAQs, the powerful ortho-, para-directing nature of both the amino and hydroxyl groups leads to substitution at both C3 and C5.

-

Solution:

-

Amino Group Protection: As with improving yield, protecting the amino group as an acetamide is the most effective strategy. The bulkier acetamido group can sterically hinder substitution at the ortho position (C3), thereby favoring substitution at the C5 position.

-

pH Control: In some cases, performing the reaction in an acidic medium can protonate the amino group to form -NH₃⁺. This group is strongly deactivating and meta-directing, which would fundamentally change the regiochemical outcome. However, this deactivation can also significantly slow down the desired reaction.

-

-

Problem 3: Significant Tar and Colored Impurity Formation

-

Potential Cause: Oxidation and Degradation

-

Scientific Rationale: This is a clear sign that the reaction conditions are too harsh. The combination of a strong oxidizing chlorinating agent and an electron-rich aromatic ring is leading to decomposition pathways.

-

Solution:

-

Lower the Temperature: Immediately attempt the reaction at a lower temperature (e.g., sub-zero). This is the single most effective variable for reducing degradation.[12][13][14]

-

Use a Milder Reagent: Replace Cl₂ or SO₂Cl₂ with N-Chlorosuccinimide (NCS).[3]

-

Protect the Substrate: Protecting the amino and/or hydroxyl groups reduces the electron density of the ring, making it less susceptible to oxidation.

-

Exclude Light and Air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a flask protected from light, as radical side reactions can contribute to tar formation.

-

-

Problem 4: Difficulty Purifying the Final Product

-

Potential Cause: Similar Physical Properties of Byproducts

-

Scientific Rationale: Isomers and polychlorinated byproducts often have very similar polarities and solubilities, making separation by standard column chromatography or recrystallization challenging.

-

Solution: Purification via Salt Formation A highly effective method for purifying 4-aminosalicylic acid and its derivatives involves converting the acidic product into a salt.[15]

-

Dissolve the crude product mixture in an aqueous basic solution (e.g., using calcium hydroxide or sodium hydroxide) to form the corresponding carboxylate salt.

-

Many organic, non-polar impurities will remain insoluble and can be removed by filtration.

-

The aqueous solution of the salt can be treated with activated carbon to remove colored impurities.[15]

-

After a final filtration, the solution is carefully re-acidified (e.g., with HCl), causing the purified amino-salicylic acid derivative to precipitate out.[16]

-

-

Data & Protocols

Table 1: Comparison of Chlorination Conditions

| Parameter | Condition A (Aggressive) | Condition B (Moderate) | Condition C (Controlled/Selective) |

| Substrate | 4-Aminosalicylic Acid | 4-Aminosalicylic Acid | 4-Acetamidosalicylic Acid |

| Chlorinating Agent | Chlorine Gas (Cl₂) | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS)[3][9] |

| Equivalents | >1.1 | 1.0 - 1.1 | 1.0 |

| Solvent | Acetic Acid | Dichloromethane (DCM) | Acetonitrile or Acetic Acid |

| Temperature | Room Temp to 50°C | 0°C to Room Temp | 0°C |

| Expected Outcome | Low yield, high polychlorination, significant tar formation. | Moderate yield, mixture of isomers and byproducts. | Good to high yield of the desired monochlorinated product with improved regioselectivity. |

Experimental Protocols

Protocol 1: Amino Group Protection - Synthesis of 4-Acetamidosalicylic Acid

-

Dissolution: Suspend 1.0 equivalent of 4-aminosalicylic acid in a suitable solvent (e.g., water or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Acylation: Cool the suspension in an ice bath. Slowly add 1.1 equivalents of acetic anhydride. If using water as a solvent, a mild base (e.g., sodium acetate) may be added.

-

Reaction: Allow the mixture to stir and warm to room temperature. The reaction is typically complete within 1-2 hours, often indicated by the dissolution of the starting material followed by the precipitation of the acetylated product.

-

Isolation: If the product precipitates, collect it by vacuum filtration. If it remains in solution, precipitate it by adding cold water.

-

Purification: Wash the filtered solid with cold water and then dry it under vacuum. The product can be recrystallized from water or an ethanol/water mixture if necessary.

Protocol 2: Controlled Chlorination of 4-Acetamidosalicylic Acid

-

Setup: In a flask protected from light and under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-acetamidosalicylic acid in glacial acetic acid.

-

Cooling: Cool the solution to 0°C using an ice-salt bath.

-

Reagent Addition: In a separate flask, dissolve 1.0 equivalent of N-Chlorosuccinimide (NCS) in glacial acetic acid. Add this solution dropwise to the cooled substrate solution over 30-60 minutes with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be complete shortly after the addition is finished.

-

Workup: Once the starting material is consumed, pour the reaction mixture into a larger beaker containing ice water. The chlorinated product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and succinimide, and dry under vacuum. This crude product can then be taken forward for deprotection or further purification.

Protocol 3: Deprotection of the Acetyl Group

-

Hydrolysis: Suspend the chlorinated 4-acetamidosalicylic acid in an aqueous solution of hydrochloric acid (e.g., 3-6 M HCl).

-

Heating: Heat the mixture to reflux (typically 80-100°C) for several hours, monitoring by TLC until the starting material is gone.

-

Isolation: Cool the solution. The desired chlorinated 4-aminosalicylic acid hydrochloride salt will often crystallize out. Alternatively, carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the product to precipitate the free amine.

-

Purification: Collect the solid by filtration, wash with cold water, and dry.

Visualizations: Mechanisms and Workflows

Diagram 1: Electrophilic Aromatic Chlorination Pathway

Caption: The three-step mechanism of electrophilic aromatic substitution on 4-aminosalicylic acid.

Diagram 2: Competing Side Reaction Pathways

Caption: Key reaction pathways illustrating the desired product versus common undesirable side products.

Diagram 3: Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and solving issues of low product yield.

References

- Benchchem. (n.d.). In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride.

- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.

- Google Patents. (1951). US2580195A - Method of purifying 4-aminosalicylic acid.

- PubMed. (2010). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology.

- PubMed. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates.

- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.

- ResearchGate. (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.

- Indian Academy of Sciences. (1938). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.

- Google Patents. (1957). US2811547A - Process for preparing s-chlorosalicylic.

- Wordpress. (n.d.). Specific Solvent Issues with Chlorination.

- PrepChem.com. (n.d.). Preparation of 4-aminosalicylic acid.

- Wikipedia. (n.d.). 4-Aminosalicylic acid.

- ResearchGate. (n.d.). The chlorination of 4-amino-2-hydroxy-benzoic acid.

- Testbook. (2020). In chlorination, due to rise in temperature of water, death rate of bacteria.

- PubMed. (2017). Effect of Temperature and Contact Time on the Activity of Eight Disinfectants - A Classification.

- Elrha. (2016). Temperature and Seasonal Effects on Chlorine Decay: Findings from Jordan.

- ResearchGate. (2008). (PDF) Differential Absorbance Study of Effects of Temperature on Chlorine Consumption and Formation of Disinfection by-products in Chlorinated Water.

- ResearchGate. (n.d.). Effect of temperature on chlorine treatment for elimination of freshwater phytoplankton in ballast water: bench-scale test.

- ResearchGate. (n.d.). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates | Request PDF.

Sources

- 1. byjus.com [byjus.com]

- 2. ias.ac.in [ias.ac.in]

- 3. tandfonline.com [tandfonline.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

- 7. testbook.com [testbook.com]

- 8. Effect of Temperature and Contact Time on the Activity of Eight Disinfectants - A Classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]

- 12. elrha.org [elrha.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. US2580195A - Method of purifying 4-aminosalicylic acid - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

Technical Support Center: Regiocontrol in 5-Chloro vs. 3-Chloro Substitution

Status: Active Ticket ID: REGIO-3v5-IND-001 Subject: Troubleshooting regioselectivity in nitrogen heterocycles (Indazoles, Indoles, Azaindoles) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Problem: You are observing mixed regioselectivity or incorrect site functionalization when targeting the 3- or 5-position of nitrogen heterocycles (specifically indazoles and indoles).

The Science: The electronic disparity between the 3-position (often associated with the heterocyclic ring, imine-like or enamine-like) and the 5-position (benzenoid) creates a competition governed by bond dissociation energy (BDE) in cross-couplings and HOMO coefficient density in electrophilic substitutions.

-

In Pd-Catalyzed Coupling (SNAr/Oxidative Addition): The C3-position in indazoles is generally more electron-deficient (imine-like), making it more reactive toward oxidative addition than the C5-position.

-

In Electrophilic Halogenation (EAS): The C3-position in indoles is highly nucleophilic (enamine-like), making it the default site. Accessing C5 requires blocking C3 or electronic deactivation.

Troubleshooting Guide (Q&A Format)

Scenario A: Cross-Coupling 3,5-Dihaloheterocycles

User Context: You are starting with 3,5-dichloro-1H-indazole or similar and attempting a Suzuki-Miyaura coupling.

Q1: I have 3,5-dichloro-1H-indazole. I want to couple at C5, but the reaction is occurring at C3 (or giving a mixture). How do I switch selectivity?

Diagnosis: In 3,5-dihaloindazoles, the C3-halogen bond is electronically activated due to its proximity to the imine nitrogen (N2). It behaves similarly to an imidoyl chloride. The C5-halogen is a standard aryl halide. Standard Pd-catalysts will insert at C3 first.

Corrective Protocol:

-

Protect the Nitrogen (N1):

-

Unprotected (Free NH): Often leads to catalyst poisoning or poor reactivity.

-

SEM/THP Protection: Increases the steric bulk around C7/C3 but generally maintains the C3 > C5 preference.

-

Electronic Switching (The "Boc Effect"): Using an electron-withdrawing group (EWG) like Boc or Ts on N1 pulls electron density from the ring. While C3 remains reactive, the EWG destabilizes the oxidative addition intermediate at C3 relative to C5 in specific solvent systems, though C3 dominance is hard to fully reverse without steric ligands.

-

-

Ligand Selection (The "Bite Angle" Switch):

-

For C3 Selectivity (Standard): Use PPh3 or dppf . These favor the electronically activated C3 position.

-

For C5 Selectivity (Difficult): You typically cannot force C5 coupling first on a 3,5-dichloro system using standard Pd catalysis.

-

Workaround: Perform the C3 coupling first with a "dummy" cheap boronic acid or a protecting group (e.g., convert C3-Cl to C3-H via hydrodehalogenation), then couple at C5. Alternatively, start with 3-bromo-5-chloroindazole . The C3-Br will react exclusively before C5-Cl.

-

Q2: My reaction yields are low for the 3-position coupling. Is the catalyst dying?

Diagnosis: If you are using unprotected indazoles/indoles, the free N-H is acidic and can coordinate to Pd(II), forming an inactive "Pd-black" or stable complex.

Solution:

-

Base Selection: Switch from weak bases (Na2CO3) to stronger, bulky bases (KOtBu) or use anhydrous conditions if N-H deprotonation is the goal.

-

LIgand: Use Buchwald ligands (e.g., XPhos, SPhos) . These bulky, electron-rich ligands prevent N-H coordination to the metal center.

Scenario B: Direct Halogenation (Installation)

User Context: You have a scaffold and want to install a Chlorine atom selectively.

Q3: I am trying to chlorinate Indole at C5, but I keep getting 3-chloroindole or 3,3-dichloroindolenine.

Diagnosis: Indole C3 is an enamine. It is 1013 times more nucleophilic than benzene. Direct chlorination (NCS, Cl2) will always hit C3 first unless blocked.

Corrective Protocol (The "Superacid" Shift): To force C5 chlorination on an unblocked indole, you must protonate the C3-enamine system.

-

Medium: Use superacidic media or concentrated H2SO4.

-

Mechanism: Protonation occurs at C3, forming the indolenium cation. This deactivates the pyrrole ring. The benzene ring (C5) then becomes the most nucleophilic site remaining (though overall reactivity is low).

-

Reagent: Use powerful electrophiles like N-chloroamines in strong acid.

Q4: I am seeing N-chloro intermediates. Is this normal?

Diagnosis: Yes. In non-polar solvents, NCS often chlorinates the Nitrogen first (N-Cl).

-

Observation: This is a kinetic trap.

-

Fix: Upon heating or adding a protic solvent (MeOH), the Cl migrates from N

C3 via an intermolecular mechanism (or intramolecular sigmatropic shift). If you want C3, heat it. If you want to trap N-Cl, keep it cold.

Visualized Mechanisms & Logic

Diagram 1: Decision Logic for 3,5-Dihaloindazole Coupling

This flowchart guides you through the critical decision points when starting with a dihalo-heterocycle.

Caption: Workflow for determining synthetic strategy based on intrinsic electronic bias of the indazole scaffold.

Diagram 2: The Indole Chlorination Migration

Understanding why C3 dominates and how N-Cl intermediates interfere.

Caption: Mechanistic pathway showing the kinetic N-chlorination vs. thermodynamic C3-chlorination.

Experimental Protocols

Protocol A: Selective C3-Arylation of 3,5-Dichloro-1H-indazole

Validated for high regioselectivity (>20:1 C3:C5).

Reagents:

-

Substrate: 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (THP protected)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Na2CO3 (2.0 equiv, aq. 2M)

-

Solvent: DME/Water (4:1)

Step-by-Step:

-

Degassing: Charge substrate, boronic acid (1.1 equiv), and base into the flask. Degas solvent stream with N2 for 15 mins.

-

Catalyst Addition: Add Pd(PPh3)4 under positive N2 pressure.

-

Temperature Control: Heat to 80°C .

-

Critical Note: Do not exceed 100°C. Higher temperatures increase the rate of C5 oxidative addition, eroding selectivity.

-

-

Monitoring: Monitor by HPLC. C3-product usually forms within 2-4 hours. C5-product (bis-coupling) appears only after C3 is consumed.

Protocol B: Data Comparison (Selectivity Factors)

| Heterocycle | C3 Electronic Character | C5 Electronic Character | Preferred Pd-Site | Preferred EAS Site |

| Indazole | Imine-like (Deficient) | Phenyl-like (Neutral) | C3 (via Oxidative Addn) | C3 (via EAS) |

| Indole | Enamine-like (Rich) | Phenyl-like (Neutral) | C2 or C3 (Ligand dependent) | C3 (Strong preference) |

| 7-Azaindole | Pyridine-like (Deficient) | Pyridine-like (Deficient) | C3 (if N-protected) | C3 (via EAS) |

References

-

BenchChem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (2025). Link

-

MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (2023).[1] Link

-

NIH (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2018).[2] Link

-

Penn State Research. Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates.[3] (1978).[3] Link

-

Beilstein Journals. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2022).[4] Link

Sources

Validation & Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of 4-Amino-5-chloro-2-hydroxybenzoic Acid

This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Amino-5-chloro-2-hydroxybenzoic acid. In the absence of readily available experimental data for this specific molecule, this document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a robust comparison with structurally analogous compounds. By understanding the electronic effects of the various substituents on the benzene ring, we can confidently predict and interpret the 13C NMR spectrum of the target compound, a critical step in its structural elucidation and characterization.

Introduction: The Role of 13C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and resonance effects all influence the magnetic shielding of the carbon nucleus and, consequently, its chemical shift. For substituted aromatic compounds like this compound, 13C NMR is indispensable for confirming the substitution pattern and understanding the electronic interplay of the functional groups on the aromatic ring.

Comparative Analysis of 13C NMR Chemical Shifts

To provide a comprehensive understanding of the 13C NMR spectrum of this compound, we will compare its predicted chemical shifts with the experimental data of three structurally related and commercially available compounds: 4-Aminosalicylic acid, 5-Chlorosalicylic acid, and 2-Hydroxybenzoic acid (Salicylic acid). The predicted data for the target molecule was obtained using the online NMR prediction tool, NMRDB.org.

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)

| Carbon Position | This compound (Predicted) | 4-Aminosalicylic acid (Experimental) | 5-Chlorosalicylic acid (Experimental) | 2-Hydroxybenzoic acid (Experimental) |

| C1 (-COOH) | 171.5 | 171.87 | ~170 | ~172 |

| C2 (-OH) | 155.0 | 159.99 | ~158 | ~161 |

| C3 | 113.2 | 102.53 | ~119 | ~117 |

| C4 (-NH2) | 145.1 | 153.00 | ~129 | ~136 |

| C5 (-Cl) | 118.9 | 107.53 | ~124 | ~119 |

| C6 | 115.8 | 132.51 | ~130 | ~130 |

Note: Experimental data for 5-Chlorosalicylic acid and 2-Hydroxybenzoic acid are approximate values compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Analysis of Substituent Effects

The chemical shifts observed in the aromatic region (typically 100-160 ppm) are dictated by the electronic effects of the substituents.[3][4]

-

-OH (Hydroxy) Group: As a strong electron-donating group through resonance, the hydroxyl group significantly shields the ortho and para carbons. This effect is evident in the upfield shift of C3 and C5 in all the salicylic acid derivatives compared to benzene (128.5 ppm). The carbon directly attached to the hydroxyl group (C2) is deshielded due to the electronegativity of the oxygen atom.

-

-NH2 (Amino) Group: Similar to the hydroxyl group, the amino group is a potent electron-donating group. In 4-aminosalicylic acid, this leads to a significant upfield shift of the ortho carbons (C3 and C5) and the para carbon (C1, though the effect is on the attached carboxyl group). The carbon attached to the amino group (C4) is deshielded.

-

-Cl (Chloro) Group: The chloro group exhibits a dual electronic effect. It is electron-withdrawing through induction due to its high electronegativity, which deshields the attached carbon (C5). However, it is also weakly electron-donating through resonance. This combination of effects leads to a moderate influence on the chemical shifts of the other ring carbons.

-

-COOH (Carboxylic Acid) Group: The carboxylic acid group is an electron-withdrawing group, which deshields the attached carbon (C1) and influences the electron density of the entire ring. The carbonyl carbon itself appears significantly downfield, typically in the range of 165-185 ppm.[2][5]

In our target molecule, this compound, the interplay of these four substituents results in a unique 13C NMR spectrum. The predicted chemical shifts reflect the additive effects of these groups. For instance, C3 is strongly shielded by the ortho -OH and para -NH2 groups. C6 is influenced by the ortho -COOH (withdrawing) and para -Cl groups.

Visualizing Substituent Effects

The following diagram illustrates the primary electronic influences of the functional groups on the aromatic ring of this compound, which in turn determine the 13C NMR chemical shifts. Electron-donating groups (EDG) increase electron density (shielding), while electron-withdrawing groups (EWG) decrease electron density (deshielding).